N-(2-chloroethyl)propan-1-amine

Description

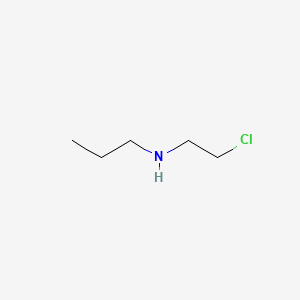

N-(2-Chloroethyl)propan-1-amine (CAS: 763884-48-6) is a chloroethylamine derivative with the molecular formula C₆H₁₃ClN. Its structure consists of a propan-1-amine backbone substituted with a 2-chloroethyl group on the nitrogen atom. This compound is notable for its alkylating properties, which arise from the reactive chloroethyl group.

Properties

CAS No. |

42453-16-7 |

|---|---|

Molecular Formula |

C5H12ClN |

Molecular Weight |

121.61 g/mol |

IUPAC Name |

N-(2-chloroethyl)propan-1-amine |

InChI |

InChI=1S/C5H12ClN/c1-2-4-7-5-3-6/h7H,2-5H2,1H3 |

InChI Key |

CFZUIIKEGAIPQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing N-(2-chloroethyl)propan-1-amine involves the nucleophilic substitution of 2-chloroethylamine with propylamine.

Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-chloropropane.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-chloroethyl)propan-1-amine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Sodium Hydroxide: Used in nucleophilic substitution reactions to replace the chlorine atom.

Potassium tert-Butoxide: Another reagent for substitution reactions.

Hydrogen Gas and Palladium Catalyst: Used for reduction reactions to form secondary amines.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.

Reduction Products: Secondary amines are commonly formed through reduction reactions.

Scientific Research Applications

Chemistry: N-(2-chloroethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes.

Industry: Industrially, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)propan-1-amine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to changes in the structure and function of these molecules, affecting cellular processes and potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

N-(2-Chloroethyl)-N-methylpropan-1-amine

- Molecular Formula : C₆H₁₃ClN (same as parent compound).

- Key Feature : A methyl group replaces one hydrogen on the nitrogen.

- This modification is seen in compounds like 2-(N-Methyl-N-propylamino)ethyl chloride, which is classified under Schedule 2B10 for regulatory purposes .

N-(2-Chloroethyl)-N-isopropylpropan-1-amine

- Molecular Formula : C₇H₁₅ClN.

- Key Feature : A bulkier isopropyl group replaces a hydrogen.

- Impact : Steric hindrance from the isopropyl group may reduce alkylation efficiency but improve metabolic stability. This compound (CAS: 68937-41-7) is used in specialized synthetic routes and has distinct regulatory classifications .

Novembichin (2-Chloro-N,N-bis(2-chloroethyl)propan-1-amine hydrochloride)

Key Observations :

- Lipophilicity and Solubility: Larger substituents (e.g., isopropyl) increase logP but reduce water solubility, impacting bioavailability.

- Novembichin’s trifunctional structure maximizes DNA crosslinking but also elevates toxicity .

Functional Comparison: Pharmacological and Therapeutic Profiles

Antimicrobial and Antifungal Agents

- Thiopyrimidinone Derivatives: N-(2-Chloroethyl)pyrrolidine and piperidine analogs () are intermediates in synthesizing antimicrobial thiopyrimidinones. These compounds show broad-spectrum activity against Staphylococcus aureus and Candida albicans, with MIC values <10 µg/mL .

Neurological and Cardiovascular Effects

- SY-14: A naphthalene-based analog (N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine) blocks epinephrine and histamine receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.